N-methyl-2-(2-nitrophenyl)acetamide

Description

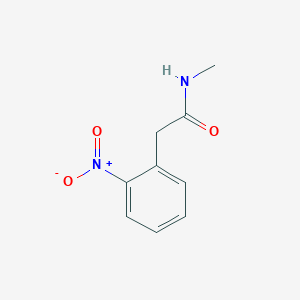

N-Methyl-2-(2-nitrophenyl)acetamide (CAS: 923035-05-6) is an acetamide derivative featuring a 2-nitrophenyl group and a methyl-substituted amide moiety. It has been utilized in research contexts, particularly as a precursor or intermediate in organic synthesis. However, it is currently listed as a discontinued product in commercial catalogs, likely due to niche applications or challenges in scalability . Key properties include:

- Molecular formula: C₁₀H₁₁N₂O₃

- Molecular weight: 207.20 g/mol

- Synthesis: Prepared via oxidation of Nps-Gly-NHMe using MnO₂ in CH₂Cl₂, yielding an 88% isolated product .

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

N-methyl-2-(2-nitrophenyl)acetamide |

InChI |

InChI=1S/C9H10N2O3/c1-10-9(12)6-7-4-2-3-5-8(7)11(13)14/h2-5H,6H2,1H3,(H,10,12) |

InChI Key |

ONHWNARPSWLBLK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Aromatic Ring

N-(2-Methoxy-4-Nitrophenyl)Acetamide

- Structure : Methoxy group at the 2-position and nitro group at the 4-position.

- Molecular weight : 210.19 g/mol (C₉H₁₀N₂O₄).

- Applications : Used as a reference standard in analytical method development .

2-Amino-N-(2-Nitrophenyl)Acetamide

- Structure: Amino group replaces the methyl group on the acetamide.

- Molecular weight : 195.18 g/mol (C₈H₉N₃O₃).

- Synthesis : Four synthetic routes reported, emphasizing nucleophilic substitution or condensation reactions .

N-(5-(4-Methylpiperazin-1-yl)-2-Nitrophenyl)Acetamide

- Structure : Incorporates a 4-methylpiperazinyl group at the 5-position.

- Molecular weight : 292.33 g/mol (C₁₄H₂₀N₄O₃).

- Properties : Melting point 152.5–153°C; used as a pharmaceutical impurity (Nintedanib Impurity 46) .

Key Insight : Substitution on the aromatic ring significantly alters molecular weight, polarity, and applications. For example, piperazinyl groups enhance pharmaceutical relevance, while methoxy groups improve stability for analytical standards .

Heterocyclic and Functional Group Additions

(R)-N-Methyl-2-(1H-Indol-3-yl)-2-(((2-Nitrophenyl)Thio)Amino)Acetamide

- Structure : Indole and thioamide functionalities.

- Properties : Melting point 159–187°C; characterized by NMR, IR, and HRMS. Exhibits 70% enantiomeric excess (ee) via HPLC .

- Applications : Intermediate in enantioselective peptide synthesis .

N-(2-Nitrophenyl)-2-(3-Oxopiperazin-2-yl)Acetamide

- Structure : 3-Oxopiperazinyl group linked to the acetamide.

- Molecular weight : 278.27 g/mol (C₁₂H₁₄N₄O₄).

Key Insight : Heterocyclic additions (e.g., indole, piperazine) introduce chirality and enhance biological activity, making these compounds valuable in medicinal chemistry. Thioamide linkages improve coordination properties for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.